N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzimidazole moiety linked via a methylene bridge to the sulfonamide group. The benzimidazole core, a bicyclic aromatic system with two nitrogen atoms, confers unique electronic and steric properties, making this compound a candidate for applications in medicinal chemistry and materials science. The 4-methylbenzenesulfonamide group enhances solubility and stability while enabling hydrogen-bonding interactions via its sulfonyl and amide functionalities. Structural studies of related compounds (e.g., ) highlight the importance of dihedral angles and intermolecular interactions in determining crystallographic packing and physicochemical behavior .
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15N3O2S/c1-11-6-8-12(9-7-11)21(19,20)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-9,16H,10H2,1H3,(H,17,18) |
InChI Key |
PWWBXDZPEIYGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups. One common method is the condensation of 2-(chloromethyl)-1H-benzimidazole with 4-methylbenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-Benzoimidazol-2-ylmethyl)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing sulfonamide or benzimidazole motifs, focusing on structural, synthetic, and functional differences.
N-(3-Bromo-5-Methyl-2-Pyridyl)-4-Methylbenzenesulfonamide ()
- Dihedral angle between pyridine and benzene rings: 66.87°, indicating moderate planarity disruption. Intramolecular N–H⋯Br hydrogen bond stabilizes conformation.
- Functional Implications :
- Serves as an intermediate for antitumor drug TGX221. The bromine substituent may enhance halogen bonding in biological targets.
- Crystallographic Packing :
N’-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives ()
- Structural Features :
- Benzimidazole linked to a benzohydrazide group instead of a sulfonamide.
- Hydrazone bridge introduces conformational flexibility and additional hydrogen-bonding sites.
- Synthesis :
- Three-step process involving condensation with substituted benzaldehydes. Contrasts with sulfonamide derivatives, which often form via nucleophilic substitution of sulfonyl chlorides.
- Biological Relevance :
N-(4-Aminophenyl)-4-Methylbenzenesulfonamide ()
- Structural Features: Para-aminophenyl group replaces benzimidazole. Dihedral angle between benzene rings: 45.86°, significantly smaller than in benzimidazole derivatives. C–S–N–C torsion angles: 67.9°–70.2°, indicating restricted rotation.
- Hydrogen-Bonding Network: Forms 3D arrays via N–H⋯O and N–H⋯N interactions. The amino group introduces additional hydrogen-bond donors absent in the target compound.
- Conformational Flexibility :
N-(2-Hydroxy-4-Nitrophenyl)-4-Methylbenzenesulfonamide ()
- Structural Features :
- Nitro and hydroxy groups on the phenyl ring create strong electron-withdrawing and donating effects.
- Enhanced solubility in polar solvents compared to benzimidazole derivatives.
Data Tables
Table 1: Structural Comparison of Sulfonamide Derivatives
Table 2: Crystallographic Parameters
Key Research Findings
Electronic Effects: Benzimidazole derivatives exhibit stronger π-π interactions than pyridyl or aminophenyl analogs, enhancing stability in solid-state packing.
Hydrogen Bonding: Sulfonamide NH groups consistently act as hydrogen-bond donors across analogs, but substituents (e.g., amino, nitro) modulate acceptor capacity.
Biological Activity : While pyridyl derivatives () are intermediates in antitumor drugs, benzimidazole sulfonamides may target enzymes like carbonic anhydrase due to their dual hydrogen-bonding motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
